molecular formula C10H21Cl B13181207 4-(Chloromethyl)-2,3,4-trimethylhexane

4-(Chloromethyl)-2,3,4-trimethylhexane

Cat. No.: B13181207
M. Wt: 176.72 g/mol
InChI Key: RQXJYGWBIDUXSD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,3,4-trimethylhexane is an organic compound characterized by a chloromethyl group attached to a hexane backbone with three methyl groups at positions 2, 3, and 4. This compound is part of the organochlorine family, known for its diverse applications in organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3,4-trimethylhexane typically involves the chloromethylation of 2,3,4-trimethylhexane. This process can be carried out using chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of hydrochloric acid and a catalyst like zinc chloride . The reaction is usually conducted under controlled temperatures to ensure the selective formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2,3,4-trimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Alcohols, carboxylic acids.

    Reduction: 2,3,4-trimethylhexane.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,3,4-trimethylhexane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or oxidation .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)-2,3,4-trimethylhexane is unique due to its specific alkane structure with multiple methyl groups, which influences its reactivity and the types of products formed in chemical reactions. Its structure provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial chemistry .

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

4-(chloromethyl)-2,3,4-trimethylhexane

InChI

InChI=1S/C10H21Cl/c1-6-10(5,7-11)9(4)8(2)3/h8-9H,6-7H2,1-5H3

InChI Key

RQXJYGWBIDUXSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCl)C(C)C(C)C

Origin of Product

United States

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